3-(Iodomethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry and drug discovery. Its prevalence stems from its unique three-dimensional, non-planar structure, which allows for a thorough exploration of pharmacophore space. scbt.comchemsrc.com This structural complexity, including the potential for multiple stereocenters, enables the creation of molecules with high target specificity and improved biological activity. scbt.com The pyrrolidine nucleus is a key component in numerous natural alkaloids and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). chemsrc.comcymitquimica.com Derivatives of pyrrolidine exhibit a vast range of biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties, making this scaffold a highly valued starting point for the development of new therapeutic agents. cymitquimica.comaccelachem.com

Overview of Halogenated Aliphatic Moieties in Synthetic Intermediates

Halogenated aliphatic groups, particularly halomethyl moieties (-CH₂X), are exceptionally useful functional groups in synthetic organic intermediates. mdpi.com Their utility is rooted in the carbon-halogen bond's reactivity, which facilitates a wide array of chemical transformations. Alpha-halo ethers, for instance, serve as versatile protecting groups and precursors for various synthetic operations. vulcanchem.com The nature of the halogen atom significantly influences the group's reactivity. The carbon-iodine bond in an iodomethyl group is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. lookchem.com This property is frequently exploited to introduce functional groups or to connect molecular fragments. Furthermore, halomethyl compounds can act as precursors to halomethyl radicals, which are valuable in controlled radical polymerization and other radical-mediated reactions.

Contextualizing 3-(Iodomethyl)pyrrolidine within Heterocyclic Chemistry

This compound is a bifunctional molecule that combines the desirable structural features of the pyrrolidine scaffold with the synthetic versatility of an alkyl iodide. Within the broader context of heterocyclic chemistry, it serves as a valuable building block for the synthesis of more complex molecules. cymitquimica.comrsc.org Its preparation and reactions are illustrative of fundamental heterocyclic transformations. For instance, its synthesis can be achieved through the temperature-controlled iodocyclisation of homoallylamines, which proceeds via the isomerization of a strained azetidine (B1206935) intermediate into the more thermodynamically stable pyrrolidine ring. This highlights the intricate relationship and interconversion pathways between different heterocyclic systems. As a synthetic intermediate, this compound provides a direct route for incorporating the 3-methylpyrrolidine (B1584470) moiety into a target structure via nucleophilic substitution at the iodomethyl carbon. rsc.orgchemsrc.com

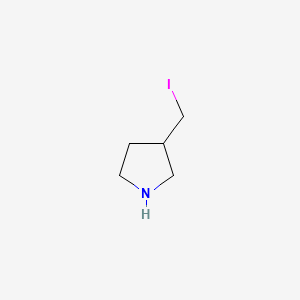

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodomethyl Pyrrolidine and Its Precursors

The preparation of 3-(iodomethyl)pyrrolidine and its protected derivatives is most frequently achieved through functional group interconversion of precursors, such as those containing hydroxymethyl or bromomethyl groups. Direct iodination of an unfunctionalized pyrrolidine (B122466) ring at the 3-position is less common but achievable under specific conditions.

Direct Functionalization Approaches to Pyrrolidine Ring Systems

Directly introducing an iodine-containing substituent at the 3-position of a pyrrolidine ring is a sophisticated strategy that relies on controlling the regioselectivity of the halogenation reaction.

The regioselective introduction of iodine onto the pyrrolidine ring can be accomplished through methods like the iodocyclisation of specific open-chain precursors or the rearrangement of related heterocyclic systems. rsc.org One notable method involves the iodocyclisation of homoallylamines. While this reaction can yield 2-(iodomethyl)azetidine derivatives at room temperature, adjusting the conditions can favor the formation of 3-iodopyrrolidine (B174656) derivatives. rsc.org It has been demonstrated that the 3-iodopyrrolidine products can be formed via the thermal isomerisation of the initially formed azetidine (B1206935) derivatives. rsc.org

Another strategy involves a sequential radical decarboxylation-oxidation-iodination-arylation process starting from proline derivatives, which can yield 2-aryl-3-iodopyrrolidines under mild conditions. researchgate.net This method introduces iodine at the previously unfunctionalized 3-position, creating a trans relationship between the substituents at the C-2 and C-3 positions. researchgate.net

The outcome of iodination reactions is highly dependent on the specific conditions employed. Key factors include the choice of iodine source, temperature, and solvent.

In the iodocyclisation of homoallylamines, temperature is a critical switch for selectivity. A study demonstrated that while room temperature (20 °C) reactions stereoselectively produce functionalised 2-(iodomethyl)azetidine derivatives, increasing the temperature to 50 °C redirects the reaction to form functionalised 3-iodopyrrolidine derivatives. rsc.org This highlights how thermal energy can overcome the kinetic barrier for rearrangement from a four-membered to a five-membered ring system. rsc.org

The choice of iodine source and catalyst system is also crucial for direct C-H iodination. While not specific to simple pyrrolidines, research on other heterocycles provides insight. For instance, iron(III)-catalyzed methods using N-iodosuccinimide (NIS) have been developed for the highly regioselective iodination of arenes. acs.org The use of a Lewis acid catalyst like iron(III) chloride activates the NIS, allowing for efficient iodination under mild conditions. acs.org Similarly, protocols using potassium iodide with an oxidizing agent like PIDA (phenyliodine diacetate) in an aqueous medium have been shown to be effective for the C3-iodination of pyrazolo[1,5-a]pyrimidines, demonstrating an environmentally friendly approach. nih.gov The principles of activating an iodine source (like I₂, NIS, or an iodide salt) are broadly applicable and underscore the importance of reagent selection.

The following table summarizes the influence of reaction conditions on the synthesis of iodinated pyrrolidines.

Table 1: Influence of Reaction Conditions on Iodopyrrolidine Synthesis

| Method | Iodine Source | Key Conditions | Product | Ref |

|---|---|---|---|---|

| Iodocyclisation | Iodine (I₂) | 20 °C | 2-(Iodomethyl)azetidine | rsc.org |

| Iodocyclisation | Iodine (I₂) | 50 °C | 3-Iodopyrrolidine | rsc.org |

| Halogen Exchange | Sodium Iodide (NaI) | Acetone (B3395972) or DMF, 60-80 °C | (Iodomethyl)pyrrolidine | wikipedia.orgvulcanchem.com |

| Direct C-H Iodination (Analogous Systems) | N-Iodosuccinimide (NIS) | FeCl₃ catalyst, [BMIM]NTf₂ | Iodoarene | acs.org |

| Direct C-H Iodination (Analogous Systems) | Potassium Iodide (KI) | PIDA, H₂O, Room Temp | 3-Iodopyrazolo[1,5-a]pyrimidine | nih.gov |

Regioselective Iodination at the 3-Position

Precursors and Starting Materials for (Iodomethyl)pyrrolidines

The most prevalent and reliable methods for synthesizing this compound derivatives involve the chemical modification of precursors that already contain a pyrrolidine ring with a suitable functional group at the 3-position. This functional group is typically a hydroxymethyl or a bromomethyl group, which can be readily converted to the desired iodomethyl group.

A common and robust strategy for preparing 3-(iodomethyl)pyrrolidines is through a two-step conversion of the corresponding 3-(hydroxymethyl) precursor. The starting material, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a commercially available and versatile building block featuring a Boc-protected nitrogen and a primary alcohol. chemshuttle.comchemimpex.com

The conversion process typically involves:

Activation of the Hydroxyl Group : The primary alcohol is first converted into a better leaving group. This is commonly achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine. This reaction forms a mesylate or tosylate ester.

Nucleophilic Substitution with Iodide : The resulting sulfonate ester is then treated with an iodide salt, most commonly sodium iodide (NaI), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The iodide ion displaces the sulfonate leaving group via an SN2 mechanism to yield the final tert-butyl this compound-1-carboxylate. google.com

A patent describing a similar transformation for an analogous compound, tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, details its reaction with methanesulfonyl chloride followed by sodium iodide to produce the corresponding iodo derivative, illustrating this well-established synthetic sequence. google.com

The conversion of a 3-(bromomethyl)pyrrolidine (B594659) derivative to its iodo counterpart is a classic example of the Finkelstein reaction. wikipedia.org This halogen exchange reaction is an equilibrium process that is driven to completion by exploiting the differential solubility of the halide salts involved. wikipedia.org

The reaction involves treating tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with an excess of sodium iodide (NaI) in acetone. wikipedia.orgiitk.ac.in Sodium iodide is soluble in acetone, whereas the sodium bromide (NaBr) formed as a byproduct is not. The precipitation of NaBr from the reaction mixture shifts the equilibrium towards the formation of the desired tert-butyl this compound-1-carboxylate, in accordance with Le Châtelier's principle. wikipedia.org This method is highly efficient for primary halides and is a favored route for synthesizing alkyl iodides from the corresponding bromides or chlorides. wikipedia.orgtestbook.com The reaction conditions, such as temperature and solvent, can be optimized to improve yield and reaction time, with temperatures around 60–80°C being typical for similar transformations. vulcanchem.com

The following table outlines the precursor-based synthetic routes.

Table 2: Synthesis of this compound from Precursors

| Precursor | Reagents | Intermediate | Product | Reaction Type | Ref |

|---|---|---|---|---|---|

| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1. MsCl, Et₃N 2. NaI, Acetone | tert-Butyl 3-((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | tert-Butyl this compound-1-carboxylate | Sulfonation / Finkelstein | google.com |

| tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | NaI, Acetone | N/A | tert-Butyl this compound-1-carboxylate | Finkelstein Reaction | wikipedia.orgtestbook.com |

Synthesis from Hydroxymethyl Precursors (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate)

Cyclization Reactions for Pyrrolidine Ring Formation with Iodomethyl Functionality

The direct incorporation of an iodomethyl group during the formation of the pyrrolidine ring is a key strategy in the synthesis of this compound. This is often achieved through electrophile-mediated cyclization reactions, where an iodine source is used to initiate the ring-closing process of an unsaturated amine precursor.

Intramolecular Iodocyclization of Homoallylamines

Intramolecular iodocyclization of homoallylamines stands out as a prominent method for synthesizing 3-iodopyrrolidine derivatives. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.govresearchgate.net This reaction involves treating a homoallylamine with an iodine source, which leads to the formation of the pyrrolidine ring. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.govresearchgate.net

A significant advantage of the iodocyclization of homoallylamines is the ability to achieve high stereoselectivity in the formation of 3-iodopyrrolidine derivatives. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.gov The reaction conditions, particularly the temperature, play a crucial role in determining the stereochemical outcome. For instance, conducting the cyclization of N-benzyl-1-phenylbut-3-en-1-amine with iodine and sodium hydrogen carbonate in acetonitrile (B52724) at 50°C leads to the clean formation of the cis-pyrrolidine derivative as the primary product. rsc.orgresearchgate.net This stereoselectivity is attributed to the reaction proceeding through a defined transition state that favors the formation of one diastereomer over the other. rsc.org The ability to control the stereochemistry at multiple centers during the ring formation is a valuable aspect of this synthetic approach. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.gov

An interesting facet of the iodocyclization of homoallylamines is the formation of azetidine intermediates, which can then undergo thermal isomerization to yield the more stable pyrrolidine ring system. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.govresearchgate.netresearchgate.netnih.govacs.org When the iodocyclization is performed at a lower temperature, typically around 20°C, functionalized 2-(iodomethyl)azetidine derivatives are formed stereoselectively and in high yield. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.gov Subsequent heating of these iodo-azetidines, for example to 50°C, induces a ring-expansion to furnish the corresponding 3-iodopyrrolidine derivatives with complete stereocontrol. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.govresearchgate.netresearchgate.netnih.govacs.org This thermal isomerization provides a controlled method for converting a four-membered ring into a five-membered ring, offering an alternative entry to the 3-iodopyrrolidine scaffold. rsc.orgresearchgate.netresearchgate.netresearchgate.netscitechnol.comnih.gov It has been noted that these azetidine intermediates can be prone to isomerization even under solvent removal conditions at temperatures above 20°C. rsc.orgresearchgate.net

Table 1: Temperature-Dependent Product Distribution in the Iodocyclization of N-benzyl-1-phenylbut-3-en-1-amine

| Reaction Temperature (°C) | Major Product | Minor Product(s) | Reference |

| 20 | cis-2-(Iodomethyl)-1-benzyl-4-phenylazetidine | cis-1-Benzyl-4-phenyl-3-iodopyrrolidine | rsc.orgresearchgate.net |

| 50 | cis-1-Benzyl-4-phenyl-3-iodopyrrolidine | - | rsc.orgresearchgate.net |

The mechanism of the ring expansion from an azetidine to a pyrrolidine has been the subject of investigation, with evidence pointing towards the involvement of an aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.netscitechnol.comnih.govresearchgate.netacs.orgrsc.org This pathway is supported by stereochemical outcomes, where the conversion of a cis-azetidine to a cis-pyrrolidine can be rationalized through the formation and subsequent intramolecular ring-opening of a bicyclic aziridinium ion. rsc.orgresearchgate.netscitechnol.comnih.govresearchgate.net The attack of the nitrogen atom onto the carbon bearing the iodine in the azetidine is proposed to form this highly strained intermediate, which then rearranges to the thermodynamically more stable five-membered pyrrolidine ring. rsc.orgresearchgate.netscitechnol.comnih.govresearchgate.netacs.org The ability to divert the reaction to either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives by carefully choosing the reaction conditions further supports the role of an aziridinium ion in the isomerization process. rsc.orgresearchgate.netscitechnol.comnih.govresearchgate.net

Thermal Isomerization Pathways from Azetidine Intermediates

Radical Cyclization Approaches to Pyrrolidine Rings

Radical cyclization reactions offer another powerful tool for the construction of the pyrrolidine ring system. acs.orgrsc.orgscispace.comresearchgate.net These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond to form the five-membered ring. acs.orgresearchgate.net While not always directly yielding this compound, these approaches are fundamental to forming the core pyrrolidine structure, which can then be further functionalized. For example, the cyclization of bromo-substituted allyl- and diallyl-substituted sulfonamides using tri-n-butyltin hydride and AIBN provides an entry to pyrrolidines. acs.org The regiochemical outcome of these cyclizations is dependent on the substituents on the π-bond. acs.org More contemporary methods utilize metalloradical catalysis, for instance with Cobalt(II)-based systems, to achieve enantioselective radical alkylation of C(sp³)–H bonds for the construction of chiral pyrrolidines. scispace.com

Catalytic Cyclization Methods (e.g., Metal-catalyzed, Organocatalytic)

A broad range of catalytic methods have been developed for the synthesis of pyrrolidines. organic-chemistry.orgrsc.orgmdpi.comsemanticscholar.org These methods often offer high efficiency and selectivity under mild reaction conditions. rsc.org Metal-catalyzed approaches include the use of transition metals like palladium, gold, and copper to promote the cyclization of various precursors. rsc.org For example, palladium-catalyzed oxidative addition into the N-O bond of O-pentafluorobenzoyl oxime esters can generate an imino-Pd(II) intermediate that undergoes a 5-exo cyclization to form pyrrolines. rsc.org Gold and copper catalysts are effective in [3+2] cycloaddition reactions to form pyrroline (B1223166) derivatives. rsc.org Organocatalytic methods have also emerged as a powerful strategy. For instance, chiral amine-derived iridacycle complexes can catalyze the annulation of diols and primary amines to produce enantioenriched pyrrolidines. organic-chemistry.org While these methods may not directly install the iodomethyl group, they provide access to functionalized pyrrolidine scaffolds that can be subsequently converted to the target compound.

An exploration of the synthetic routes to this compound reveals the critical role of nitrogen protection strategies. The reactivity of the pyrrolidine nitrogen necessitates the use of protecting groups to ensure selective functionalization at other positions of the ring. This article delves into two prominent protective group strategies, N-Boc and N-Tosyl, which are instrumental in the synthesis of iodomethyl-substituted pyrrolidines and their precursors.

Chemical Reactivity and Transformation of 3 Iodomethyl Pyrrolidine

Nucleophilic Substitution Reactions at the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group of 3-(Iodomethyl)pyrrolidine is highly susceptible to nucleophilic attack. The iodine atom is an excellent leaving group, facilitating substitution reactions with a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound.

Formation of Carbon-Heteroatom Bonds (e.g., N-, O-, S-nucleophiles)

The iodomethyl group readily reacts with various heteroatom nucleophiles to form new carbon-heteroatom bonds. These reactions are fundamental for introducing diverse functionalities into the pyrrolidine (B122466) scaffold.

Nitrogen Nucleophiles: Primary and secondary amines can displace the iodide to form the corresponding aminomethylpyrrolidine derivatives. rsc.org For instance, the reaction of N-Boc-protected (R)-3-(iodomethyl)pyrrolidine with 2-methylnaphthyridine is a key step in the synthesis of a potent integrin antagonist. nih.gov Similarly, reaction with sodium azide (B81097) provides an entry to aminomethyl-substituted sultams after subsequent reduction. researchgate.net The intramolecular iodoamination of unsaturated amines, promoted by reagents like phenyliodine(III) diacetate (PIDA) and potassium iodide, can lead to the formation of iodinated pyrrolidines. beilstein-journals.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as hydroxides and alkoxides, can react with this compound to yield the corresponding hydroxymethyl or alkoxymethyl derivatives. For example, hydroxide (B78521) has been used as a nucleophile to prepare cis-2,4-hydroxy functionalized pyrrolidines. rsc.org

Sulfur Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, are also effective in displacing the iodide, leading to the formation of thiomethylpyrrolidine derivatives. Research has shown that iodomethyl-substituted five-membered sultams are potent Michael acceptors towards sulfur nucleophiles. researchgate.net

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Primary/Secondary Amine | Aminomethylpyrrolidine |

| Nitrogen | Sodium Azide | Azidomethylpyrrolidine |

| Oxygen | Hydroxide | Hydroxymethylpyrrolidine |

| Sulfur | Thiol | Thiomethylpyrrolidine |

Stereochemical Outcomes of Substitution

The stereochemistry of nucleophilic substitution at the iodomethyl group is a critical aspect, particularly in the synthesis of chiral molecules. The reaction generally proceeds via an S\N2 mechanism, which results in the inversion of configuration at the carbon center undergoing substitution.

In a sequence where a cis-pyrrolidine is formed and then treated with a nucleophile, a trans-substituted pyrrolidine is typically obtained. rsc.org This stereochemical outcome is consistent with an S\N2 pathway. The ability to selectively synthesize both cis and trans diastereomers of 2,4-disubstituted pyrrolidines can be achieved by carefully controlling the reaction conditions, such as the timing of nucleophile addition relative to the formation of the pyrrolidine ring. rsc.orgresearchgate.net This stereochemical control is crucial for the synthesis of biologically active compounds where specific stereoisomers are required for desired activity. nih.govcymitquimica.com

Reactions Involving Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is nucleophilic and can participate in a variety of reactions, most notably acylation.

Acylation Reactions (e.g., Ethanone (B97240) Introduction)

The pyrrolidine nitrogen can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. For example, acylation with bromoacetyl bromide or chloroacetyl chloride has been reported. mdpi.com This reaction introduces an acyl group, such as an ethanone (acetyl) group, onto the nitrogen atom, forming an N-acylpyrrolidine derivative. This transformation is often used to protect the nitrogen, modify the electronic properties of the molecule, or to introduce a functional handle for further elaboration. google.com

Rearrangement Reactions

This compound and its derivatives can undergo rearrangement reactions, leading to changes in the ring structure.

Ring Expansion Pathways (e.g., to Piperidine (B6355638) Derivatives)

Under certain conditions, pyrrolidine derivatives can undergo ring expansion to form piperidines. For instance, the rearrangement of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine has been documented, highlighting a pathway for ring enlargement. acs.org While this specific example involves a chloro-derivative, similar rearrangement pathways can be envisioned for the iodo-analogue. These rearrangements often proceed through the formation of a bridged aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.net The stability and subsequent ring-opening of this intermediate dictate the final product distribution between the pyrrolidine and the expanded piperidine ring system. Such rearrangements are significant as they provide a synthetic route to piperidine scaffolds, which are prevalent in many natural products and pharmaceuticals. google.com

Cross-Coupling and Other Metal-Mediated Transformations

The presence of a primary alkyl iodide in this compound makes it a suitable substrate for a range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon bonds, allowing for the introduction of diverse substituents at the 3-position of the pyrrolidine ring.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.orggoogle.com While specific examples of Suzuki coupling with this compound are not extensively documented in the literature, the general reactivity of alkyl halides in such reactions suggests its potential as a viable coupling partner. wikipedia.org

The reaction would theoretically involve the coupling of this compound with an aryl or vinyl boronic acid or its corresponding ester. The general catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

For the successful Suzuki coupling of this compound, several factors would need to be optimized:

Catalyst System: A range of palladium catalysts, often in combination with phosphine (B1218219) ligands, are employed for Suzuki reactions. consensus.app For alkyl halides, catalyst systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ have shown efficacy. organic-chemistry.org

Base: A base is crucial for the activation of the organoboron species to facilitate transmetalation. organic-chemistry.org The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, can significantly impact the reaction outcome. researchgate.net

Solvent: The reaction is often carried out in solvents like dioxane, toluene, or dimethylformamide (DMF), sometimes with the addition of water. harvard.edu

Protecting Group: The pyrrolidine nitrogen would likely require protection (e.g., with a Boc or Cbz group) to prevent side reactions, such as the quaternization of the nitrogen by the alkyl iodide or interference with the palladium catalyst.

The relative reactivity of organohalides in Suzuki coupling generally follows the trend I > Br > Cl. wikipedia.org This places this compound as a highly reactive substrate for this transformation.

Table 1: Potential Suzuki Coupling of this compound This table is a hypothetical representation of potential Suzuki coupling reactions based on established methodologies.

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(Benzyl)pyrrolidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-((4-Methoxybenzyl)pyrrolidine |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 3-(Allyl)pyrrolidine |

The C-I bond in this compound is also reactive towards other metal-mediated transformations, most notably those that proceed via an organometallic intermediate formed from the alkyl iodide.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for C(sp³)–C(sp²) bond formation. A specific example of a Negishi coupling involving 1-Boc-3-(iodomethyl)pyrrolidine has been reported in the context of an automated end-to-end workflow for the synthesis of C(sp³)-enriched drug-like molecules. acs.org

In this study, the organozinc reagent was generated in situ from 1-Boc-3-(iodomethyl)pyrrolidine, which then underwent a palladium-catalyzed cross-coupling with a heteroaryl halide. acs.org

Table 2: Reported Negishi Coupling of 1-Boc-3-(iodomethyl)pyrrolidine acs.org

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 1-Boc-3-(iodomethyl)pyrrolidine | 4-Iodo-1H-pyrazole derivative | Pd(dba)₂ | CPhos | THF | 1-Boc-3-((1H-pyrazol-4-yl)methyl)pyrrolidine derivative | 63% |

This documented example underscores the utility of this compound as a building block in palladium-catalyzed cross-coupling reactions, enabling the introduction of the pyrrolidinylmethyl moiety onto various scaffolds.

Sonogashira and Heck Couplings:

The potential for Sonogashira and Heck couplings with this compound also exists. The Sonogashira reaction couples terminal alkynes with organohalides, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org A successful Sonogashira coupling would yield a 3-(alkynyl-methyl)pyrrolidine derivative.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com While typically applied to aryl and vinyl halides, modifications for alkyl halides have been developed. A Heck-type reaction with this compound would lead to the formation of a substituted alkene at the 3-position of the pyrrolidine ring.

Potential for Suzuki Coupling

Exploration of Stereoselective Transformations

The stereochemistry of the pyrrolidine ring can be a critical determinant of a molecule's biological activity. Consequently, the development of stereoselective transformations involving this compound is of significant interest.

Stereoselectivity can be introduced at two key stages: during the synthesis of the this compound scaffold itself, or during subsequent transformations.

Research has shown that functionalized 3-iodopyrrolidine (B174656) derivatives can be synthesized stereoselectively via the iodocyclisation of homoallylamines. rsc.org The stereochemical outcome of these reactions can be controlled by the reaction conditions, allowing for the selective formation of either cis or trans substituted pyrrolidines. rsc.org This provides a route to enantiomerically enriched this compound precursors.

Once a stereochemically defined this compound is obtained, the stereocenter can either be retained or inverted during subsequent cross-coupling reactions. The stereochemical outcome of the coupling often depends on the mechanism of the specific organometallic reaction. For example, Negishi couplings are known to proceed with retention of configuration at the sp³ carbon center. wikipedia.org This would imply that the stereochemistry of the 3-substituent in the pyrrolidine ring would be preserved during the coupling process.

The ability to perform stereoselective transformations opens up avenues for the synthesis of a wide array of chiral pyrrolidine derivatives, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Applications of 3 Iodomethyl Pyrrolidine As a Synthetic Building Block

Construction of Complex Organic Molecules

The inherent reactivity of the carbon-iodine bond in 3-(Iodomethyl)pyrrolidine makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of the pyrrolidine (B122466) moiety into more complex molecular frameworks. This property is extensively exploited in the synthesis of novel heterocyclic systems and has potential applications in the total synthesis of natural products.

Synthesis of Novel Heterocyclic Scaffolds and Derivatives

This compound serves as a valuable starting material for the creation of a variety of heterocyclic scaffolds. The iodomethyl group can be readily displaced by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the construction of fused, spiro, and bridged heterocyclic systems. rsc.orgorganic-chemistry.org

One notable application is in the synthesis of spirooxindole-pyrrolidine hybrids. These reactions often proceed via a [3+2] cycloaddition of an azomethine ylide, generated in situ, with a suitable dipolarophile. mdpi.commdpi.com For instance, the reaction of isatin (B1672199) and an amino acid can generate an azomethine ylide that subsequently reacts with various dipolarophiles to yield complex spiro-pyrrolidine structures. tandfonline.commdpi.com

Furthermore, the iodomethyl group can participate in intramolecular cyclization reactions. For example, treatment of a terminal alkene with iodine can lead to the formation of an oxazolidinone ring fused to the pyrrolidine core. mdpi.com This strategy provides a stereoselective route to polycyclic systems containing the pyrrolidine motif.

The table below summarizes selected examples of heterocyclic scaffolds synthesized using pyrrolidine derivatives.

| Starting Material | Reagents | Product | Reaction Type |

| Isatin, Phenylglycine, N-substituted bisarylmethylidene-tetrahydropyridinones | - | Spirooxindole-pyrrolidine scaffolds | [3+2] Cycloaddition |

| Alkene-containing pyrrolidine | Iodine, Acetonitrile (B52724) | Oxazolidinone-fused pyrrolidine | Iodocyclization |

| Isatin, Sarcosine, Thiophene-3-ylidene | Methanol, Reflux | Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} | 1,3-Dipolar Cycloaddition |

Role in Natural Product Synthesis

The pyrrolidine ring is a common feature in many natural alkaloids with diverse biological activities. researchgate.net While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, its utility as a building block for pyrrolidine-containing natural product analogues is evident. The ability to introduce the pyrrolidine scaffold early in a synthetic sequence and then elaborate upon it makes it a valuable tool for accessing complex natural product-like molecules. mdpi.comrsc.org

For instance, the synthesis of casuarine, a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid, involves the use of a pyrrolidine precursor that undergoes further transformations to construct the final bicyclic system. rsc.org The principles of using functionalized pyrrolidines, such as those derived from this compound, are directly applicable to the synthesis of such complex targets.

Precursor for Functionalized Pyrrolidine Derivatives

Beyond its role in constructing complex ring systems, this compound is a key precursor for a wide range of functionalized pyrrolidine derivatives. The reactivity of the iodomethyl group allows for the introduction of various substituents, leading to a diverse library of pyrrolidine analogs with potential applications in medicinal chemistry and materials science. vulcanchem.com

Synthesis of Substituted Pyrrolidine Analogs

The primary application of this compound in this context is through nucleophilic substitution reactions. A wide array of nucleophiles, including amines, thiols, and carbanions, can displace the iodide to generate 3-substituted pyrrolidines. researchgate.netrsc.org For example, reaction with primary or secondary amines yields 3-(aminomethyl)pyrrolidine (B1599286) derivatives. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions also offer a powerful method for the synthesis of substituted pyrrolidines. nih.gov While the provided information focuses on the hydroarylation of pyrrolines, the principles can be extended to the coupling of this compound with various organometallic reagents to form C-C bonds.

The following table showcases the synthesis of various substituted pyrrolidine analogs.

| Reactant | Nucleophile/Reagent | Product |

| This compound | Primary/Secondary Amine | 3-(Aminomethyl)pyrrolidine derivatives |

| N-Alkyl Pyrroline (B1223166) | Aryl Halide | 3-Aryl Pyrrolidine |

| This compound | Thiol | 3-(Thiomethyl)pyrrolidine derivative |

| This compound | Cyanide | 3-(Cyanomethyl)pyrrolidine |

Derivatization for Scaffold Diversity

The concept of scaffold diversity is crucial in drug discovery, aiming to explore a broad chemical space to identify novel bioactive molecules. mdpi.commdpi.comu-strasbg.fr this compound is an excellent starting point for generating scaffold diversity due to the ease of its derivatization. By systematically reacting this compound with a library of nucleophiles or coupling partners, a large and diverse collection of pyrrolidine-based compounds can be rapidly synthesized. vulcanchem.com This approach allows for the exploration of structure-activity relationships and the optimization of biological activity. rsc.org The ability to create diverse molecular scaffolds from a common precursor is a key strategy in modern medicinal chemistry. mdpi.com

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comnih.gov The integration of this compound or its derivatives into MCRs provides a rapid and atom-economical route to complex, pyrrolidine-containing molecules.

A prominent example is the use of pyrrolidine derivatives in 1,3-dipolar cycloaddition reactions, which are often a key step in MCRs. tandfonline.comrsc.orgresearchgate.net For instance, the reaction of an aldehyde, an amino acid (such as proline or a derivative), and a dipolarophile can lead to the formation of highly substituted pyrrolidine rings in a single step. rsc.orgua.es The azomethine ylide generated in situ from the aldehyde and amino acid is the key intermediate that undergoes cycloaddition. While this compound itself may not be a direct component in all these MCRs, the pyrrolidine scaffold it provides is central to the products formed. The functional handle it possesses allows for its incorporation into starting materials for these powerful reactions.

The table below gives an overview of MCRs involving pyrrolidine derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Secondary α-amino acid | Dialkyl acetylenedicarboxylate | 3-Methyleneoxindole | Functionalized spiro[indoline-3,2′-pyrrolizines] |

| Isatin | Sarcosine | Thiophen-3-ylidene | Spiro-pyrrolidine hybrids |

| Aldehyde | Amino acid ester | Maleimide | Pyrrolidine-based heterocyclic compounds |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "3-(Iodomethyl)pyrrolidine". Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the proton and carbon environments and their connectivity can be assembled.

¹H NMR for Proton Assignment and Coupling Analysis

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the iodomethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atom of the pyrrolidine ring.

The protons on the iodomethyl group (-CH₂I) are anticipated to appear as a doublet, shifted downfield due to the deshielding effect of the adjacent iodine atom. The protons on the pyrrolidine ring would present as a series of multiplets, resulting from complex spin-spin coupling interactions. The proton at the C3 position, being attached to the carbon bearing the iodomethyl group, would likely resonate as a multiplet. The protons at the C2 and C5 positions, adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the C4 protons. The NH proton of the pyrrolidine ring would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Analysis of the coupling constants (J-values) is crucial for confirming the connectivity of the protons. For instance, the vicinal coupling between the C3 proton and the C4 protons would provide information about their dihedral angles and, consequently, the conformation of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H₂-C(α) (CH₂I) | ~3.2 - 3.4 | d | J ≈ 6-8 |

| H-C(3) | ~2.5 - 2.9 | m | - |

| H₂-C(4) | ~1.8 - 2.2 | m | - |

| H₂-C(2) | ~2.9 - 3.3 | m | - |

| H₂-C(5) | ~2.9 - 3.3 | m | - |

| N-H | Variable (broad) | s | - |

Note: These are estimated values based on data from related pyrrolidine derivatives. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of "this compound". Each carbon atom in a unique chemical environment gives rise to a distinct signal.

The carbon of the iodomethyl group (-CH₂I) is expected to resonate at a relatively high field (low ppm value) due to the "heavy atom effect" of iodine, despite the electronegativity of the iodine atom. The C3 carbon, attached to the iodomethyl group, would be influenced by the iodine and would appear at a specific chemical shift. The C2 and C5 carbons, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the C4 carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂I | ~5 - 15 |

| C-3 | ~35 - 45 |

| C-4 | ~25 - 35 |

| C-2 | ~45 - 55 |

| C-5 | ~45 - 55 |

Note: These are estimated values based on data from related pyrrolidine derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For "this compound", cross-peaks would be expected between the protons of the iodomethyl group and the proton at C3. Additionally, correlations would be observed between the C3 proton and the C4 protons, and among the protons of the pyrrolidine ring (C2, C4, and C5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon signals. For instance, it would definitively connect the iodomethyl protons to the iodomethyl carbon, and the ring protons to their respective ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of "this compound". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously established. mdpi.com The molecular formula of "this compound" is C₅H₁₀IN. chemsrc.com

The expected exact mass for the protonated molecule [M+H]⁺ can be calculated using the masses of the most abundant isotopes of each element (¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹²⁷I = 126.904473).

Table 3: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₁₁IN⁺ | 212.0036 |

Note: The calculated exact mass is a theoretical value. Experimental values from HRMS should be within a few parts per million (ppm) of this value for a positive identification.

Fragmentation Pattern Analysis (e.g., Electron Ionization MS, Chemical Ionization MS)

Analysis of the fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule and helps to confirm its structure. Under techniques like Electron Ionization (EI), the molecule is ionized and fragments in a reproducible manner.

For "this compound", several characteristic fragmentation pathways can be predicted based on the general principles of mass spectrometry for amines and alkyl halides:

Loss of Iodine: A prominent fragmentation pathway would likely involve the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) to form a stable carbocation. This would give a fragment ion with a significant abundance.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines. This would lead to the formation of a stabilized iminium ion.

Loss of the Iodomethyl Group: Cleavage of the bond between the pyrrolidine ring and the iodomethyl group would result in the loss of a •CH₂I radical.

Ring Opening and Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to smaller charged fragments.

The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ion peaks, the relative intensities of which would be characteristic of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key functional groups are the secondary amine (N-H) of the pyrrolidine ring, the aliphatic C-H bonds, and the C-I bond of the iodomethyl group.

While a specific, publicly available IR spectrum for this compound is not readily found, the expected absorption regions can be inferred from the analysis of the parent pyrrolidine molecule and related structures. chemicalbook.comnist.govdtic.mil The N-H stretching vibration in pyrrolidine is typically observed in the region of 3300-3400 cm⁻¹. dtic.mil The aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group are expected in the 2850-3000 cm⁻¹ range. The C-I stretching vibration, a key marker for the iodomethyl substituent, is anticipated to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹. The identification of these characteristic peaks is essential for confirming the successful synthesis and structural integrity of the molecule. irjmets.com

In studies of various pyrrolidine derivatives, IR spectroscopy has been instrumental in confirming structural modifications. For instance, the disappearance of a carbonyl stretching vibration around 1700 cm⁻¹ or the appearance of N-H stretching bands can signify specific reaction outcomes. biointerfaceresearch.com The analysis of related pyrrolidine derivatives shows C=O stretching bands in the range of 1666-1753 cm⁻¹, and N-H stretching vibrations around 3148-3235 cm⁻¹. biointerfaceresearch.comtjnpr.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aliphatic | C-H Stretch | 2850 - 3000 |

This table is generated based on typical vibrational frequencies for these functional groups.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of bioactive molecules.

For this compound and its derivatives, X-ray crystallography can confirm the stereochemistry of the substituents on the pyrrolidine ring. Research on the iodocyclisation of homoallyl amines to form functionalized 3-iodopyrrolidines has utilized X-ray crystallography to confirm the relative stereochemistry of the resulting products. researchgate.netrsc.org

While a crystal structure for the parent this compound is not prominently available, studies on various pyrrolidine derivatives highlight the power of this technique. For example, the crystal structure of 1-benzoylaminocarbothioyl-5-(naphthyl)-pyrrolidine-2,3,4-tricarboxylicacid trimethyl ester was determined to confirm its molecular structure. tubitak.gov.tr In another study, X-ray diffraction was used to analyze the crystal structure of novel pyrrolidine-2,4-dione (B1332186) derivatives, revealing the configuration of substituents on the heterocyclic ring. rsc.org Similarly, the crystal structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione was established by X-ray crystallography. srce.hr The data obtained from such analyses, including unit cell parameters and space group, are critical for understanding the solid-state packing and intermolecular interactions.

Table 2: Example Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Compound Name | methyl 1H-pyrrole-2-carboxylate |

| Chemical Formula | C₆H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 7.5448(2) |

| b (Å) | 5.4641(1) |

| c (Å) | 14.7330(3) |

| β (°) | 100.419(2) |

| Volume (ų) | 597.36(2) |

Chromatographic Methods for Purity Assessment in Research (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of research compounds like this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. The purity of various pyrrolidine derivatives, such as (S)-2-(Methoxymethyl)pyrrolidine, is often determined by GC, with purities of ≥98.0% being reported. ruifuchemical.com For the analysis of related compounds like 3-methylamino-1,2-propanediol, GC methods have been developed to detect purity and impurities simultaneously. google.com These methods typically specify the type of column (e.g., quartz capillary), column temperature, and carrier gas flow rate to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. The purity of many complex pyrrolidine derivatives is often assessed by HPLC. sigmaaldrich.com In research, HPLC methods are developed to separate the main compound from any starting materials, by-products, or degradation products. For instance, a rapid UHPLC method was developed for the in-process determination of coupling reagents used in peptide synthesis, demonstrating the power of this technique in monitoring reaction progress and purity. dcu.ie Chiral HPLC is particularly important for separating enantiomers of chiral compounds. The enantiomeric excess of chiral iodoamines, for example, has been determined using chiral HPLC analysis. rsc.org The choice of column (e.g., C18) and mobile phase composition is critical for achieving good separation. google.com

Table 3: General Parameters for Chromatographic Purity Analysis

| Technique | Typical Column | Common Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC | Quartz Capillary Column | Nitrogen, Helium | Flame Ionization Detector (FID) |

| HPLC | C18, Chiral Columns | Acetonitrile (B52724)/Water, Methanol/Water | UV, Mass Spectrometry (MS) |

Theoretical and Computational Studies

Molecular Modeling and Geometry Optimization

Molecular modeling of 3-(Iodomethyl)pyrrolidine would begin with the construction of its three-dimensional structure. Geometry optimization is then performed using computational chemistry software to find the lowest energy conformation of the molecule. Density Functional Theory (DFT) methods, such as B3-LYP with a basis set like 6-31G(d), are standard for optimizing the geometries of such organic molecules amazonaws.com. For a molecule containing a heavy atom like iodine, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often employed to account for relativistic effects.

The optimization process calculates key geometrical parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the puckered envelope or twisted conformation of the pyrrolidine (B122466) ring and the orientation of the iodomethyl substituent. The C-I bond length is a particularly important parameter, as it influences the bond's lability in nucleophilic substitution reactions.

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet chemically reasonable data based on standard bond lengths and angles for similar structures, as specific experimental or computational data for this exact molecule is not readily available.

| Parameter | Predicted Value (Axial Conformer) | Predicted Value (Equatorial Conformer) |

|---|---|---|

| C-I Bond Length | ~2.14 Å | ~2.15 Å |

| C-C (ring) Bond Lengths | ~1.53 - 1.55 Å | ~1.53 - 1.55 Å |

| C-N Bond Lengths | ~1.47 Å | ~1.47 Å |

| C-C-I Bond Angle | ~114° | ~112° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity. These calculations typically involve determining the distribution of electron density and the energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the iodine atom, due to its high-energy lone pair electrons, and to some extent on the nitrogen atom of the pyrrolidine ring. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-I bond. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. The large and polarizable nature of the iodine atom would likely lead to a relatively high HOMO energy and a low-lying LUMO, making the C-I bond susceptible to nucleophilic attack.

Reaction Mechanism Elucidation (e.g., Isomerization Pathways, Transition States)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, a key reaction would be nucleophilic substitution at the iodomethyl group. Theoretical studies could model the reaction pathway of, for instance, an S(_N)2 reaction with a nucleophile like azide (B81097) or cyanide.

These calculations would identify the structure and energy of the transition state, a high-energy species that exists transiently between the reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. Furthermore, computational models can investigate potential side reactions or isomerization pathways, such as the interconversion between axial and equatorial conformers of the substituted pyrrolidine ring amazonaws.com.

Regioselectivity and Stereoselectivity Predictions

In cases where a molecule can react at multiple sites, computational methods can predict the regioselectivity. For this compound, the primary site of nucleophilic attack is unambiguously the carbon atom bonded to iodine. However, in more complex reactions, calculations of atomic charges (e.g., Mulliken or NBO charges) and Fukui functions can help identify the most electrophilic or nucleophilic centers.

Stereoselectivity is also a critical aspect that can be predicted computationally. For chiral this compound, a computational study could predict whether a nucleophile would attack preferentially from a specific face of the molecule, leading to a particular stereoisomer as the major product. This is often achieved by comparing the activation energies of the different diastereomeric transition states.

Conformational Analysis

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, a phenomenon known as pseudorotation ugent.be. For a 3-substituted pyrrolidine, the substituent can occupy either an axial-like or an equatorial-like position relative to the average plane of the ring. A detailed conformational analysis would involve calculating the relative energies of these different conformers.

For this compound, two main families of conformers are expected: one with the iodomethyl group in a pseudo-axial orientation and another with it in a pseudo-equatorial orientation. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize gauche interactions. Therefore, it is predicted that the equatorial conformer of this compound would be more stable than the axial conformer. Computational calculations would quantify this energy difference, providing insight into the conformational equilibrium of the molecule in the gas phase or in solution.

Table 2: Predicted Relative Energies of this compound Conformers This table presents hypothetical energy data based on general principles of conformational analysis. The actual values would need to be determined by specific quantum chemical calculations.

| Conformer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | DFT (B3LYP/6-31G(d)) | 0.00 (Reference) |

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry principles is reshaping synthetic strategies, and the preparation of 3-(Iodomethyl)pyrrolidine and its derivatives is no exception. Future research will prioritize the development of methods that are not only high-yielding but also environmentally benign and economically viable.

Key areas of focus include:

Use of Greener Solvents and Catalysts: Research is moving away from hazardous organic solvents towards more sustainable alternatives like water, ethanol, or solvent-free conditions. rsc.org Furthermore, replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts is crucial. For instance, iodocyclization reactions of homoallylamines can produce functionalized 3-iodopyrrolidines, and optimizing these reactions to use environmentally friendly catalysts is a key research direction. rsc.org

Renewable Starting Materials: A long-term goal is to develop synthetic pathways that begin from renewable biomass sources rather than petrochemical feedstocks. This would represent a paradigm shift in the sustainable production of valuable heterocyclic compounds.

| Synthetic Strategy | Advantages | Research Goal |

| Domino/Tandem Reactions | High atom economy, reduced waste, fewer purification steps. rsc.org | Design of novel cascade reactions for direct synthesis of functionalized this compound. |

| Green Solvents (e.g., EtOH/H₂O) | Reduced toxicity, improved safety, lower environmental impact. rsc.org | Expanding the scope of aqueous-phase synthesis for pyrrolidine (B122466) derivatives. |

| Catalyst-Free Conditions | Simplified purification, cost reduction, avoidance of toxic metal catalysts. rsc.org | Exploration of thermally or photochemically induced cyclizations without catalysts. |

| Iodocyclization | Stereoselective formation of the pyrrolidine ring with concomitant iodination. rsc.org | Development of catalytic and more sustainable iodocyclization protocols. |

Exploration of New Reactivity Modes for the Iodomethyl Moiety

The iodomethyl group is a classical electrophilic site, typically reacting with nucleophiles in substitution reactions. However, modern synthetic chemistry offers opportunities to exploit this functional group in more diverse and powerful ways.

Future explorations will likely include:

Transition Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is common, the use of the C-I bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is an underexplored area for this specific substrate. Such reactions would enable the direct attachment of aryl, vinyl, alkynyl, and amino groups, dramatically expanding the accessible chemical space.

Radical Chemistry: The relatively weak C-I bond is susceptible to homolytic cleavage to form a carbon-centered radical. This reactivity could be harnessed in radical-based cyclizations, additions, and other transformations, providing access to complex molecular architectures not readily available through ionic pathways.

Hypervalent Iodine Chemistry: The oxidation of the iodide to a hypervalent iodine(III) species on the pyrrolidine scaffold itself could unlock novel reactivity. acs.org These hypervalent iodine reagents can act as powerful electrophiles or oxidizing agents, enabling unique transformations like difluorination or reactions with diazo compounds. acs.org

Dual-Role Substrates: Investigating reactions where both the pyrrolidine nitrogen and the iodomethyl group participate is a promising avenue. This could involve intramolecular cyclizations to form bicyclic systems or tandem reactions where the nitrogen first acts as a directing group or internal base.

Asymmetric Synthesis and Enantioselective Transformations

Many bioactive molecules are chiral, and their biological activity is often dependent on a specific enantiomer. acs.org Therefore, the development of methods for the asymmetric synthesis of this compound and its subsequent enantioselective transformations is of paramount importance.

Current and future research directions in this area are:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. rsc.orgmdpi.com The use of chiral secondary amines, phosphoric acids, or thioureas to catalyze the enantioselective formation of the pyrrolidine ring is a highly active area of research. bohrium.com For example, domino Michael/Mannich [3+2] cycloadditions can create highly functionalized pyrrolidines with multiple stereocenters with excellent stereoselectivity. rsc.org

Metal-Catalyzed Asymmetric Reactions: The use of chiral ligands in combination with transition metals offers another robust strategy for enantioselective synthesis. Cobalt- and nickel-catalyzed hydroalkylation reactions of 3-pyrrolines, for instance, can provide access to chiral C3-substituted pyrrolidines. acs.orgorganic-chemistry.org Similarly, chiral Lewis acid catalysts can be employed in three-component coupling reactions to produce highly substituted, enantioenriched pyrrolidines. nih.gov

Substrate and Reagent Control: The synthesis of enantiopure this compound can be achieved through substrate-directed methods, where a chiral auxiliary or a stereocenter already present in the starting material directs the stereochemical outcome of the cyclization. mdpi.com Asymmetric intramolecular haloamination is a key strategy in this context. mdpi.com

Kinetic Resolution: For racemic this compound, enantioselective transformations via kinetic resolution, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, can be an effective way to obtain enantioenriched products.

| Asymmetric Strategy | Catalyst/Method | Outcome |

| Organocatalytic Cycloaddition | Chiral secondary amines, phosphoric acids. rsc.org | Highly functionalized chiral pyrrolidines with multiple stereocenters. rsc.org |

| Metal-Catalyzed Hydromethylation | Cobalt catalyst with chiral bisoxazoline (BOX) ligand. acs.orgnih.gov | Enantiopure 3-methylpyrrolidine (B1584470) compounds with high enantioselectivity. acs.orgnih.gov |

| Substrate-Directed Iodocyclization | Chiral starting materials (e.g., from amino acids). mdpi.com | Total regio- and stereoselectivity in the formation of chiral iodomethyl pyrrolidines. mdpi.com |

| Lewis Acid-Catalyzed Coupling | Copper triflate with chiral diamines. nih.gov | Highly substituted, enantioenriched pyrrolidines from a three-component reaction. nih.gov |

Advancements in Computational Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern synthetic research, providing deep mechanistic insights and predictive power that can accelerate experimental discovery. ijstr.organu.edu.au

For this compound, computational methods will be instrumental in:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions. researchgate.netacs.org This allows researchers to understand the detailed mechanism of a reaction, identify the rate-determining step, and rationalize observed regio- and stereoselectivities. For example, DFT studies have been used to support the aza-Michael cyclisation as the rate and stereochemical determining step in certain pyrrolidine syntheses.

Predicting Enantioselectivity: Computational modeling of transition states involving chiral catalysts and substrates can predict which enantiomer of a product will be formed preferentially. This predictive capability is invaluable for designing new, more effective chiral catalysts and for optimizing reaction conditions to achieve higher enantioselectivity.

Virtual Screening and Catalyst Design: As computational power increases, it becomes more feasible to virtually screen libraries of potential catalysts or substrates to identify the most promising candidates for experimental investigation. This can significantly reduce the time and resources required for synthetic methodology development.

Understanding Reactivity: Computational tools can calculate and analyze various molecular properties, such as electronic chemical potential and chemical hardness, to quantify and predict the reactivity of molecules like this compound in different chemical environments. acs.org Molecular dynamics (MD) simulations can further provide insights into the role of solvents and other dynamic effects on reactivity. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Iodomethyl)pyrrolidine, and how do reaction conditions influence product yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, (E)-3-(Iodo(trimethylsilyl)methylene)-4-(iodomethyl)pyrrolidine derivatives can be synthesized via Zn-mediated cyclization of propargylamine precursors under anhydrous conditions, yielding ~77% product purity . Key factors include catalyst choice (e.g., Et₂Zn), solvent selection (e.g., THF), and reaction time. Lower yields (<50%) may arise from incomplete iodination or side reactions with residual moisture, necessitating rigorous drying of reagents.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Mass spectrometry (MS) and elemental analysis are critical. For instance, MS of a derivative showed a molecular ion peak at m/z 291 (77% relative abundance) and fragment ions at m/z 276 (C-I bond cleavage) and 105 (pyrrolidine ring stabilization) . NMR (¹H/¹³C) should confirm the iodomethyl group’s chemical shift (δ 3.8–4.2 ppm for CH₂I) and pyrrolidine ring conformation.

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Analytical monitoring via TLC or HPLC every 3 months is recommended, as iodine substituents are prone to photodecomposition. Avoid exposure to light or moisture, as these can lead to by-products like 3-(hydroxymethyl)pyrrolidine .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, (S)-configured pyrrolidine derivatives were crystallographically confirmed to adopt an envelope conformation with a dihedral angle of 75.5° between the pyrrolidine ring and aromatic substituents, influencing reactivity . Use chiral ligands (e.g., BINAP) with transition-metal catalysts to enhance enantiomeric excess (>90%).

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may stem from competing β-hydride elimination or steric hindrance. Systematic variation of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) can clarify optimal conditions. Kinetic studies using in situ IR or NMR are advised to track intermediate formation .

Q. How does catalyst choice impact the efficiency of forming this compound derivatives in metal-mediated reactions?

- Methodological Answer : Fe₂O₃@SiO₂/In₂O₃ catalysts enable 85% yield in allylidene derivative synthesis via tandem cyclization-iodination, whereas Et₂Zn systems require stoichiometric amounts and show lower functional group tolerance . Screen catalysts using high-throughput methods to identify cost-effective and scalable options.

Q. What computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For SN2 reactions, the iodomethyl group’s electrophilicity (Mulliken charge: +0.35 e) directs nucleophilic attack at the methyl carbon, validated by experimental kinetic data .

Q. How can by-products from this compound synthesis be analyzed and minimized?

- Methodological Answer : By-products like deiodinated analogs or ring-opened species are detectable via GC-MS or LC-HRMS. Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound. Optimize reaction stoichiometry (e.g., 1.2 eq. KI) and use scavengers (e.g., molecular sieves) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.